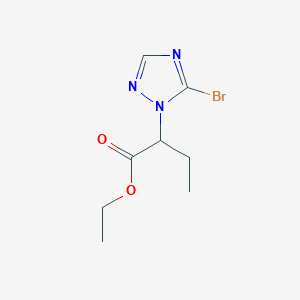

Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 2-(5-bromo-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-3-6(7(13)14-4-2)12-8(9)10-5-11-12/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHXQDPCJKUBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Esterification: The final step involves the esterification of the brominated triazole with ethyl butanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.

Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF, DMSO) under mild heating.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of new triazole derivatives with different substituents replacing the bromine atom.

Reduction: Formation of the corresponding alcohols or amines.

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

Overview

Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is a derivative of triazole, characterized by its unique molecular structure that includes a bromo-substituted triazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the scientific research applications of this compound, providing detailed insights and case studies.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Other Derivative | 0.30 | Escherichia coli |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis.

Anticancer Potential

Recent research has explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Significant growth inhibition |

| MCF7 (Breast Cancer) | 3.5 | Enhanced cytotoxicity |

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology Interface evaluated multiple triazole derivatives for their antimicrobial activity. This compound was highlighted for its effectiveness against resistant strains of bacteria due to its structural modifications that enhance binding to bacterial enzymes.

Case Study 2: Anticancer Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that triazole derivatives could effectively reduce tumor cell viability in vitro without severe side effects. The study indicated that this compound exhibited selective toxicity toward cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the triazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers: 5-Bromo vs. 3-Bromo Substitution

The 3-bromo isomer (ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate) shares identical molecular weight and ester functionality but differs in bromine placement on the triazole ring. Key comparisons include:

Positional isomerism can significantly impact reactivity and intermolecular interactions. For instance, bromine at the 5-position may influence hydrogen bonding or steric effects differently than the 3-position, affecting solubility or biological target binding.

Heterocyclic Analogs: Quinazoline vs. Triazole Derivatives

Ethyl 3-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate (Compound 8, ) replaces the triazole with a dibromoquinazoline system. Key distinctions:

| Property | Target Triazole Compound | Quinazoline Analog (Compound 8) |

|---|---|---|

| Core Structure | 1,2,4-Triazole | Quinazoline with hydrazono side chain |

| Halogenation | Single bromine | 6,8-Dibromo substitution |

| Functional Groups | Ester | Hydrazono, ester |

| Synthetic Complexity | Moderate | Higher (requires cyclization step) |

Benzotriazole Esters: Ethyl 4-(1H-Benzotriazol-1-yl)butanoate

This analog () substitutes the 1,2,4-triazole with a benzotriazole moiety. Comparisons include:

The benzotriazole’s increased aromaticity may improve thermal stability but reduce solubility in polar solvents. Both compounds share safety advisories against non-research applications.

Antifungal Triazole Derivatives ()

The target compound’s bromine atom could enhance electrophilic reactivity or binding to cytochrome P450 enzymes (a common target for antifungals). However, the absence of specific MIC (Minimum Inhibitory Concentration) data for the target compound precludes direct efficacy comparisons.

Biological Activity

Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound contains a triazole ring substituted with a bromine atom and an ethyl butanoate moiety. The presence of the bromo group enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 262.10 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl butanoate with 5-bromo-1H-1,2,4-triazole under basic conditions. This reaction can be optimized for yield and purity through various methods such as refluxing and using different solvents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The triazole moiety can act as an inhibitor for various enzymes and receptors. The bromine atom may enhance binding affinity due to its electron-withdrawing properties, potentially leading to increased potency against target cells .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Studies show that it possesses inhibitory effects comparable to standard antibiotics .

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound has demonstrated promising antifungal activity in vitro against several fungal pathogens. Its mechanism likely involves inhibition of ergosterol synthesis in fungal cell membranes .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives including this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by modulating cellular pathways related to cell survival and proliferation .

Study on Antimicrobial Efficacy

In a study published in MDPI, this compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics like penicillin .

Anticancer Activity Assessment

A recent investigation into the anticancer properties of triazole derivatives highlighted the effectiveness of this compound against breast cancer cell lines. The compound exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity .

Q & A

Q. Advanced

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.

- In Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and minimize side products.

- Purification : Gradient column chromatography (hexane/ethyl acetate) or preparative HPLC for high-purity batches .

How can environmental risks of this compound be assessed in lab settings?

Q. Advanced

- Ecotoxicology Assays : Perform Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .

- Degradation Studies : Investigate hydrolysis under varying pH (e.g., pH 4–9) to identify persistent metabolites.

- Waste Management : Neutralize brominated byproducts via sodium thiosulfate before disposal .

What computational tools aid in predicting reactivity or binding modes of this compound?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., antimicrobial enzymes).

- Reactivity Descriptors : Calculate Fukui indices via Gaussian to identify electrophilic/nucleophilic sites.

- Crystallographic Software : SHELXD for charge-density analysis to map electron-withdrawing effects of the bromine substituent .

How does steric hindrance from the butanoate moiety influence derivatization?

Advanced

The ethyl butanoate chain may limit access to the triazole ring’s N2/N4 positions. To mitigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.